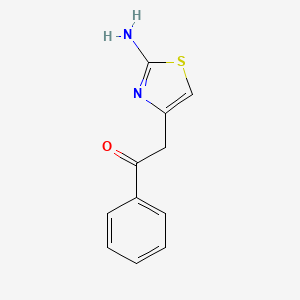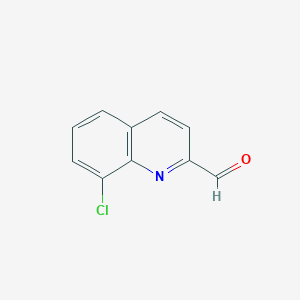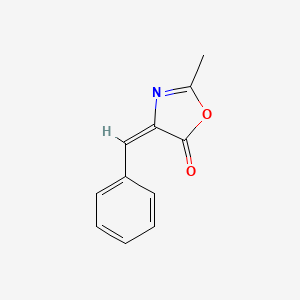
4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a butoxyphenyl group, and a thiol group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-butoxyphenyl bromide or chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The allyl and butoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the biological activity associated with triazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: The triazole ring can interact with the active site of enzymes, leading to inhibition of their activity.
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the butoxyphenyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
3-(4-butoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-5-11-19-13-8-6-12(7-9-13)14-16-17-15(20)18(14)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTFSMASIBWVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
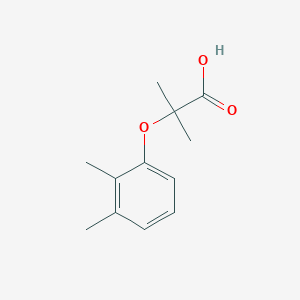
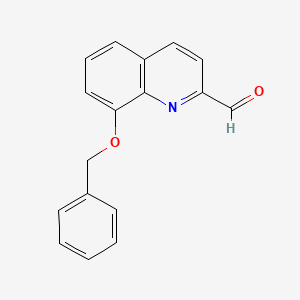
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

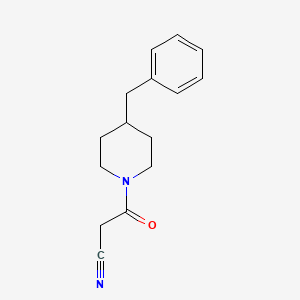
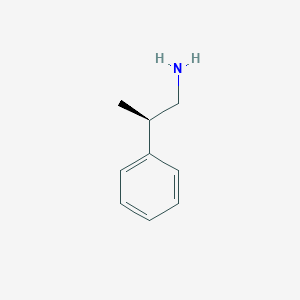
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)
